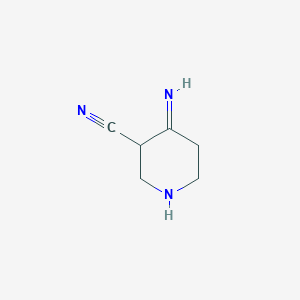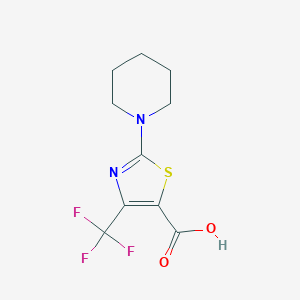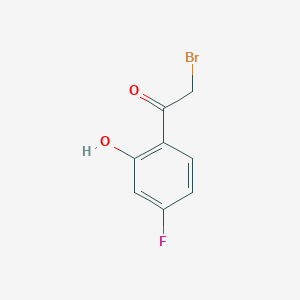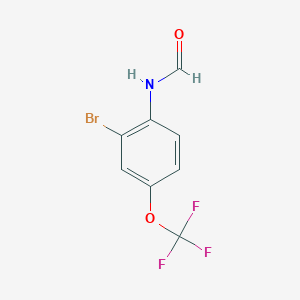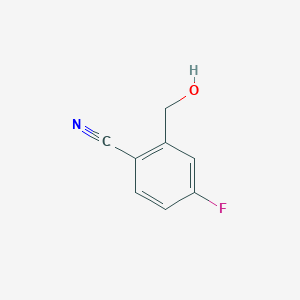![molecular formula C12H10ClN3O B1346541 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-55-6](/img/structure/B1346541.png)
4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C12H10ClN3O . It has an average mass of 247.69 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimido[5,4-b]indole core, which is substituted with a chloro group at the 4th position, a methoxy group at the 8th position, and a methyl group at the 5th position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.68 g/mol . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Antitumor Activity
Research on derivatives of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole has shown promising antitumor activity. For instance, Nguyen et al. (1990) synthesized compounds related to this chemical structure and found them to exhibit significant antitumor properties in both in vitro and in vivo models. These compounds showed potential as a new class of antineoplastic agents (Nguyen et al., 1990).
Synthesis and Properties
Simakov et al. (1985) conducted a study on the synthesis and properties of 4-oxo-3,4-dihydro- and 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indoles, providing insights into the chemical characteristics and potential applications of these compounds (Simakov et al., 1985).
BET Bromodomain Inhibitor
Zhao et al. (2017) designed and synthesized compounds containing the 9H-pyrimido[4,5-b]indole structure, targeting BET proteins for the inhibition of cell growth in acute leukemia cell lines. Their research revealed the compound's high binding affinities and significant antitumor activity in vivo (Zhao et al., 2017).
Fluorescence Studies
Kumar et al. (2012) focused on the fluorescence properties of pyrimido[4,5-b] and [5,4-b]indoles, which include derivatives of the 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole. Their findings suggest potential applications in areas requiring fluorescence properties (Kumar et al., 2012).
Hepatitis B Inhibitor
Ivashchenko et al. (2019) synthesized a derivative of the pyrimido[5,4-b]indole framework and evaluated its efficacy as a novel inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against the Hepatitis B virus in vitro (Ivashchenko et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOHOPWHUHGQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
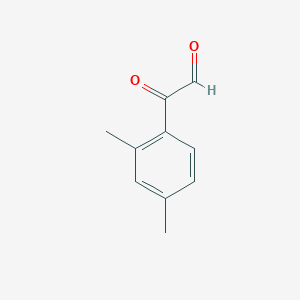
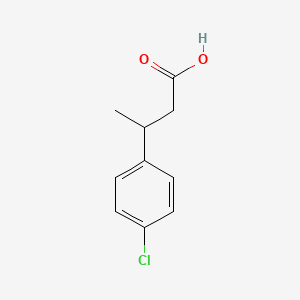
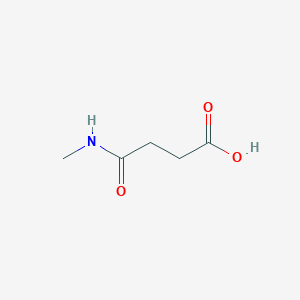
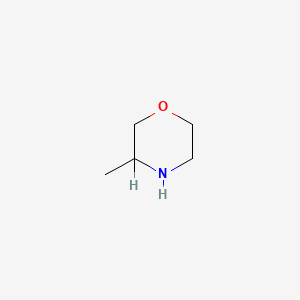
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
